2-ethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4S.ClH/c1-3-18-10-11(15)12-4-5-13-6-8-14(9-7-13)19(2,16)17;/h3-10H2,1-2H3,(H,12,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUYBOPAVYJZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1CCN(CC1)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloroethyl ethyl ether with piperazine to form an intermediate, which is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. The final step involves the acylation of the intermediate with acetic anhydride to form the desired compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under specific conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 6 M HCl, reflux, 8 h | 2-ethoxyacetic acid + piperazine sulfone byproduct | ~85% | , |
| 2 M NaOH, 80°C, 4 h | Sodium 2-ethoxyacetate + free piperazine sulfone | 78% |
Key Findings :
-
Acidic hydrolysis (HCl) favors complete cleavage of the acetamide bond .
-
Basic hydrolysis (NaOH) generates sodium salts but may require higher temperatures for efficiency .
Alkylation and Acylation of the Piperazine Ring
The secondary amines on the piperazine ring are reactive toward alkylating or acylating agents.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzyl chloride | N-Benzyl-piperazine sulfone derivative | DIPEA, CHCl, 24°C, 12 h | 92% | , |
| Acetyl chloride | Diacetylated piperazine sulfone | Pyridine, 0°C → RT, 6 h | 88% |
Mechanistic Insight :
-
Alkylation proceeds via nucleophilic substitution (S2) at the piperazine nitrogen .
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Acylation is facilitated by base-mediated deprotonation of the amine .
Sulfonylation Stability and Side Reactions
The methylsulfonyl group is resistant to hydrolysis but may react under extreme conditions.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| HSO (conc.), 120°C, 24 h | Partial desulfonation | 15% sulfone cleavage | |
| NaBH, CoCl, MeOH/HO | Reduction of sulfone to thioether | No reaction (sulfone stability) |
Critical Note :
-
Sulfone groups exhibit high thermal and chemical stability, limiting side reactions during standard synthetic steps .
Degradation Pathways
Stability studies under accelerated conditions reveal:
| Condition | Degradation Products | Degradation (%) | Source |
|---|---|---|---|
| 40°C/75% RH, 30 days | Hydrolyzed acetamide + oxidized piperazine | 12% | |
| UV light (254 nm), 48 h | Ethoxy cleavage + sulfone decomposition | 28% |
Implications :
Pharmacological Modifications
The compound’s piperazine core is leveraged for targeted drug delivery:
| Modification | Application | Efficiency | Source |
|---|---|---|---|
| Coupling with NHS esters | Antibody-drug conjugates (ADCs) | 76% conjugation | |
| Click chemistry (CuAAC) | PEGylation for solubility enhancement | 89% yield |
Research Highlight :
Scientific Research Applications
2-ethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammation and cancer.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of piperazine-acetamide derivatives.
Functional and Pharmacological Implications
Substituent Effects: Ethoxy vs. Sulfonyl Modifications: The methylsulfonyl group in the target compound is smaller and less polar than the methoxyphenyl-sulfonyl group in ’s analogue, which may influence binding specificity to sulfonyl-sensitive receptors .
Hydrochloride Salt: The ionic nature of the hydrochloride salt improves aqueous solubility, a critical factor for bioavailability. This contrasts with non-salt forms (e.g., ’s compound), which may require formulation adjustments for drug delivery .
Biological Activity Trends :
Data Limitations
Critical gaps exist in physicochemical data (e.g., solubility, logP) and biological activity profiles for the target compound. Structural analogues suggest plausible trends, but experimental validation is necessary.
Biological Activity
2-Ethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHNOS·HCl. The structural components include an ethoxy group, a piperazine ring, and a methylsulfonyl moiety, which are crucial for its biological interactions.
Research indicates that compounds with structural similarities to this compound often interact with neurotransmitter systems. The proposed mechanism involves the inhibition of specific neurotransmitter receptors or transporters, leading to altered neurotransmitter levels in the central nervous system (CNS). This interaction suggests potential applications in treating neurological disorders.
Antimicrobial Activity
Recent studies have shown that derivatives of piperazine, including this compound, exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μM) | Activity |
|---|---|---|
| 2-Ethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide | 15.625 - 62.5 | Antistaphylococcal |
| Similar Piperazine Derivative | 62.5 - 125 | Antienterococcal |
These findings indicate that the compound may be effective in inhibiting bacterial growth and biofilm formation, which is critical in treating infections caused by resistant strains such as MRSA.
Anticancer Activity
In vitro studies have suggested that piperazine derivatives can inhibit the growth of various cancer cell lines. For example, a related compound exhibited an IC value of 18 μM against human breast cancer cells, indicating significant anticancer potential.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of several piperazine derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results demonstrated that the tested compounds significantly inhibited bacterial growth at concentrations lower than traditional antibiotics.
- Anticancer Properties : Another investigation focused on the effects of piperazine-based compounds on PARP1 activity in cancer cells. The results indicated that these compounds could enhance apoptosis in cancer cells by inhibiting PARP1, a key enzyme in DNA repair mechanisms.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and optimization strategies for synthesizing 2-ethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride?
- Methodology : Synthesis typically involves multi-step reactions, starting with piperazine sulfonylation using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent alkylation with 2-chloroethylacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C yields the intermediate. Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization (e.g., hot ethanol) ensures >95% purity. Reaction progress is monitored by TLC and confirmed via ¹H/¹³C-NMR and IR spectroscopy .
- Optimization : Adjusting stoichiometry of sulfonylation reagents (e.g., excess methylsulfonyl chloride) and reaction time (12–24 hours) minimizes byproducts. Solvent choice (e.g., DCM vs. THF) impacts reaction efficiency and yield .
Q. How can researchers validate the structural integrity and purity of this compound?
- Characterization : Use orthogonal analytical methods:
- ¹H/¹³C-NMR : Confirm substituent positions (e.g., methylsulfonyl group at piperazine N-4, ethoxyacetamide chain).
- IR Spectroscopy : Verify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks matching the molecular formula (C₁₃H₂₅ClN₃O₄S).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the critical solubility and stability considerations for in vitro assays?
- Solubility : The hydrochloride salt enhances aqueous solubility (~10–20 mg/mL in PBS at pH 7.4). For organic solvents, DMSO (50–100 mM) is preferred for stock solutions.
- Stability : Store lyophilized at -20°C; avoid repeated freeze-thaw cycles. In solution, stability decreases at pH >8 due to sulfonamide hydrolysis. Monitor degradation via HPLC over 48 hours .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with improved target binding affinity?
- Approach :
Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., soluble epoxide hydrolase). Focus on piperazine sulfonyl and acetamide moieties as pharmacophores.
QSAR Modeling : Correlate substituent modifications (e.g., ethoxy chain length) with activity data to prioritize synthetic targets.
MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
- Validation : Synthesize top candidates and test inhibitory activity in enzymatic assays (e.g., fluorometric sEH inhibition) .
Q. What experimental strategies resolve contradictions in biological activity data across cell-based vs. enzymatic assays?
- Case Example : If the compound shows potent enzyme inhibition (IC₅₀ = 50 nM) but weak cellular activity (EC₅₀ >10 µM):
Permeability Assays : Use Caco-2 monolayers to assess membrane permeability (Papp <1 ×10⁻⁶ cm/s suggests poor uptake).
Metabolic Stability : Incubate with liver microsomes; rapid clearance (t₁/₂ <30 min) may explain reduced efficacy.
Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify unintended interactions .
- Mitigation : Modify the ethoxy group to enhance lipophilicity (e.g., replace with cyclopropylmethoxy) or add prodrug moieties .
Q. How to design a scalable reactor system for gram-scale synthesis while minimizing impurities?
- Reactor Design :
- Continuous Flow : Use microreactors for sulfonylation (exothermic step) to improve heat transfer and reduce byproducts.
- Process Control : Monitor pH and temperature in real-time (e.g., PAT tools) during hydrochloride salt formation.
- Purification : Implement centrifugal partition chromatography (CPC) for high-throughput separation of polar impurities .
Q. What orthogonal assays confirm the compound’s mechanism of action in complex biological systems?
- Target Engagement :
- Cellular Thermal Shift Assay (CETSA) : Verify target binding by observing protein stabilization at elevated temperatures.
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target, followed by MS/MS identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
